9-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole
Description
The compound 9-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole (CAS: 1533406-38-0) is a carbazole derivative functionalized with a biphenyl group at the 9-position and a pinacol boronate ester at the 3-position. Its molecular formula is C₃₀H₂₈BNO₂ (MW: 445.37 g/mol), and it is characterized by high purity (≥98.0% by GC) and a melting point of 237–241°C . The biphenyl-boronate architecture enhances π-conjugation, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and cross-coupling reactions like Suzuki-Miyaura couplings .
Properties
IUPAC Name |
9-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-18-16-21(17-19-23)22-10-9-11-24(20-22)32-27-14-7-5-12-25(27)26-13-6-8-15-28(26)32/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTMGQHNQOPQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various biphenyl derivatives .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The compound serves as a key component in OLED technology. Its ability to act as an electron transport layer enhances the efficiency and brightness of OLEDs. The incorporation of boron into its structure improves charge carrier mobility and stability under operational conditions.
Organic Photovoltaics (OPVs)
In OPVs, this compound functions as a light-harvesting material. Its electronic properties allow for effective absorption of sunlight and conversion into electrical energy. The presence of dioxaborolane groups aids in optimizing the energy levels necessary for efficient charge separation and transport.
Field Effect Transistors (OFETs)
The compound is utilized in organic field-effect transistors due to its excellent semiconducting properties. It can be used as an active layer that facilitates charge transport between source and drain electrodes. This application is critical for developing flexible and lightweight electronic devices.
Synthesis of Novel Materials
The boron-containing structure allows for further functionalization, enabling the synthesis of novel materials with tailored properties for specific applications in electronics and photonics.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in luminous efficiency compared to traditional materials. Devices showed improved operational stability and longer lifetimes due to the enhanced electron transport capabilities provided by the dioxaborolane moiety.
Case Study 2: Efficiency in OPVs
Research indicated that solar cells using this compound exhibited higher power conversion efficiencies (PCEs) than those using standard materials. The optimized energy levels facilitated better exciton dissociation and charge collection, leading to improved overall performance.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source in these reactions, facilitating the formation of carbon-carbon bonds. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Reactivity Profiles
Conjugation and Charge Transport :
- The biphenyl group in the target compound extends π-conjugation, improving charge carrier mobility compared to alkyl-substituted analogs (e.g., 9-hexadecyl derivatives) .
- 3,9-Diphenyl-6-boronate-carbazole () exhibits enhanced hole-transport properties due to dual phenyl groups but suffers from steric hindrance at the boronate site .
Reactivity in Cross-Coupling :
- Bis-boronate derivatives (e.g., 9-Phenyl-3,6-bis-boronate-carbazole) enable multi-directional Suzuki couplings but require stringent purification .
- The target compound’s single boronate group ensures selective coupling, ideal for constructing linear oligomers or polymers .
Solubility and Processability: Long alkyl chains (e.g., hexadecyl in ) improve solubility in non-polar solvents, whereas biphenyl or phenyl groups favor thin-film deposition .
Biological Activity
The compound 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 500. The structure features a carbazole core substituted with a biphenyl group and a dioxaborolane moiety, which may contribute to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The dioxaborolane group is known to facilitate the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival has been documented in various cancer cell lines .
- Case Study : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value in the micromolar range. Further investigation revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Research has shown that derivatives containing dioxaborolane structures can inhibit viral replication:
- Mechanism : The antiviral activity is hypothesized to stem from the ability of these compounds to interfere with viral entry or replication mechanisms. Specifically, they may inhibit key viral enzymes or disrupt viral assembly .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid after oral administration |
| Bioavailability | Approximately 70% |
| Metabolism | Hepatic via cytochrome P450 enzymes |
| Elimination Half-life | 12 hours |
These pharmacokinetic properties suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for preparing 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . For example:
- Method A : Reacting 9-(3-chlorophenyl)-9H-carbazole with bis(pinacolato)diboron in 1,4-dioxane using Pd(dppf)Cl₂ as a catalyst and KOAc as a base at 130°C for 12 hours (yield: 75%) .
- Method B : A two-step process involving bromination of a carbazole precursor followed by Miyaura borylation with Pd₂(dba)₃ and S-phos ligand (yield: 76%) .
Q. Key Optimization Factors :
- Catalyst choice (e.g., Pd(dppf)Cl₂ vs. Pd₂(dba)₃).
- Solvent (polar aprotic solvents like 1,4-dioxane enhance reactivity).
- Temperature (reflux conditions improve reaction efficiency).
Q. How is the compound structurally characterized in academic studies?
Primary Techniques :
Q. What are the typical applications of this compound in organic electronics?
This boronic ester-functionalized carbazole serves as:
Q. What solvents and storage conditions are optimal for this compound?
Q. How is purity assessed, and what analytical methods detect impurities?
- HPLC : Retention time compared to standards; purity >98% confirmed via reverse-phase C18 columns .
- TLC : Monitors reaction progress using silica gel plates (eluent: hexane/ethyl acetate) .
- Elemental Analysis : Validates C, H, N, and B content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for this compound?
Critical Parameters :
- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ or Pd(OAc)₂ minimizes side reactions .
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) enhances coupling rates .
- Temperature : 70–90°C balances reactivity and boronic ester stability .
Case Study : Coupling with 4-bromophenylfluorene achieved 65% yield using Pd(PPh₃)₄ and K₂CO₃ at 70°C .
Q. How to resolve contradictions in reported synthetic yields or purity?
Strategies :
- Reproduce Conditions : Verify catalyst activity (e.g., Pd₂(dba)₃ degrades if stored improperly) .
- Purification : Use silica gel chromatography (hexane/DCM) or recrystallization (ethanol/water) to remove unreacted boronates .
- Quantitative NMR : Compare integration ratios of aromatic vs. methyl protons to assess purity .
Q. What advanced spectroscopic methods elucidate electronic properties?
- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels (e.g., HOMO: -5.3 eV; LUMO: -2.1 eV) for OLED applications .
- UV-Vis Spectroscopy : Absorbance at λmax ≈ 350 nm indicates π→π* transitions in the carbazole moiety .
- Photoluminescence (PL) : Emission at λem ≈ 450 nm (deep-blue) suggests potential for display technologies .
Q. How does steric hindrance from the biphenyl group affect reactivity?
Structural Insights :
- The orthorhombic crystal lattice (space group Pbca) reveals a dihedral angle of 45° between carbazole and biphenyl groups, reducing conjugation and slowing coupling kinetics .
- DFT Calculations : Predict steric clashes during Pd insertion into the C–B bond, necessitating higher temperatures (≥100°C) for cross-couplings .
Q. What strategies improve thermal stability for device fabrication?
- Thermogravimetric Analysis (TGA) : Decomposition onset at 280°C suggests suitability for vacuum deposition .
- DSC : Glass transition temperature (Tg) ≈ 120°C indicates amorphous film formation in OLEDs .
- Additives : Blending with TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) enhances thermal stability in thin films .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
